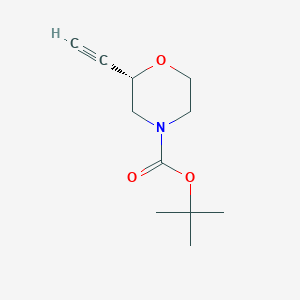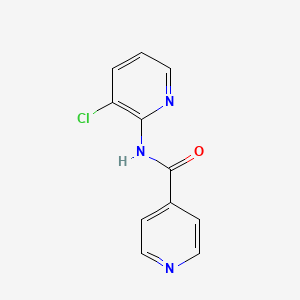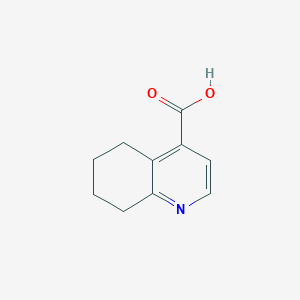
tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, also known as TBQC, is a mixture of diastereomers that has been widely used in the synthesis of pharmaceuticals and agrochemicals. It is a versatile reagent that can be used in a variety of reactions, making it a valuable tool for chemists. TBQC is also used in the synthesis of biologically active compounds, such as antibiotics, and has been studied for its potential applications in biochemistry and physiology.
科学的研究の応用
Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers has been widely used in the synthesis of pharmaceuticals and agrochemicals. It can be used as a reagent in a variety of reactions, such as aldol condensation, Michael addition, and Mannich reaction. It is also used in the synthesis of biologically active compounds, such as antibiotics. In addition, tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers has been studied for its potential applications in biochemistry and physiology. For example, it has been used to study the effects of oxidative stress on cells, as well as the mechanisms of action of certain drugs.
作用機序
Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers is believed to act as a pro-drug, which means that it is converted into an active form in the body. It is thought to be converted into an active form by the action of enzymes in the liver, which then produces a metabolite that can interact with cellular targets. The exact mechanism of action is not fully understood, but it is believed to involve the production of reactive oxygen species and the activation of certain pathways.
Biochemical and Physiological Effects
tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can modulate the activity of enzymes, receptors, and other proteins involved in signaling pathways. It has also been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been shown to have potential benefits in the treatment of diabetes, obesity, and other metabolic disorders.
実験室実験の利点と制限
Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers is a versatile reagent that has many advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of reactions. In addition, it can be used to synthesize a wide range of compounds, including pharmaceuticals and agrochemicals. However, it is important to note that tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers is a mixture of diastereomers, which can make it difficult to separate and purify the desired product.
将来の方向性
Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers has many potential applications in biochemistry and physiology, and there are many potential future directions for research. For example, further studies could be conducted to better understand the mechanism of action of tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers and its metabolites. In addition, studies could be conducted to explore the potential therapeutic applications of tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers in the treatment of metabolic disorders and other diseases. Finally, further studies could be conducted to explore the potential for tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers to be used as a pro-drug in drug delivery systems.
合成法
Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers is synthesized via an aldol condensation reaction between 4-hydroxy-decahydroquinoline-1-carboxylic acid and tert-butyl alcohol. The reaction is typically performed in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction produces a mixture of diastereomers, which can be separated by column chromatography. The diastereomers can also be separated by crystallization, but this method is not as efficient.
特性
IUPAC Name |
tert-butyl 4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-9-8-12(16)10-6-4-5-7-11(10)15/h10-12,16H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTDQDGNUROHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1CCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate](/img/structure/B6618737.png)


![dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine](/img/structure/B6618755.png)





![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)

